molecular formula C22H30N2O4S2 B4266624 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine

1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine

Cat. No. B4266624
M. Wt: 450.6 g/mol
InChI Key: LUFBEPROSGUGEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine, also known as DIDS, is a sulfonamide compound that has been widely used in scientific research. It is a potent inhibitor of chloride channels and has been used to investigate the physiological and biochemical effects of these channels in various cellular processes.

Mechanism of Action

1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine inhibits chloride channels by binding to a conserved lysine residue located in the pore-forming region of the channel protein. This binding causes a conformational change that blocks the movement of chloride ions through the channel. 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine is a non-specific inhibitor of chloride channels and can also inhibit other ion channels and transporters.
Biochemical and Physiological Effects:
1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell volume regulation in various cell types, including red blood cells, lymphocytes, and neurons. 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been shown to inhibit transepithelial transport in various epithelial tissues, including the airway, intestine, and kidney. 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been shown to modulate synaptic transmission in the central nervous system by inhibiting the release of neurotransmitters.

Advantages and Limitations for Lab Experiments

1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine is a potent inhibitor of chloride channels and has been widely used in scientific research. Its non-specific nature allows for the investigation of the role of chloride channels in various cellular processes. However, its non-specific nature also limits its use in certain experiments where specific inhibition of chloride channels is required. 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine is also known to have off-target effects on other ion channels and transporters, which can complicate data interpretation.

Future Directions

For the use of 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine include the investigation of its effects on other ion channels and transporters, as well as the development of more specific inhibitors of chloride channels.

Scientific Research Applications

1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has been widely used in scientific research to investigate the physiological and biochemical effects of chloride channels. It has been shown to inhibit the activity of various chloride channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, the volume-regulated anion channel (VRAC), and the calcium-activated chloride channel (CaCC). 1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine has also been used to study the role of chloride channels in various cellular processes, including cell volume regulation, transepithelial transport, and synaptic transmission.

properties

IUPAC Name

1,4-bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2O4S2/c1-15-7-9-21(11-17(15)3)29(25,26)23-13-20(6)24(14-19(23)5)30(27,28)22-10-8-16(2)18(4)12-22/h7-12,19-20H,13-14H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFBEPROSGUGEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(CN1S(=O)(=O)C2=CC(=C(C=C2)C)C)C)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis[(3,4-dimethylphenyl)sulfonyl]-2,5-dimethylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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